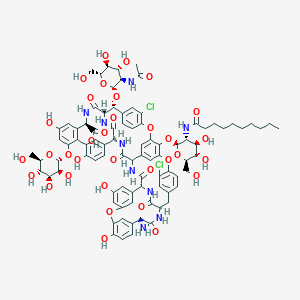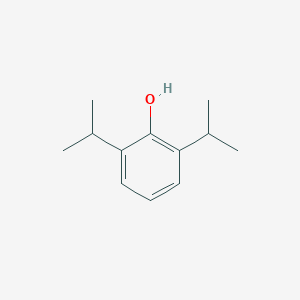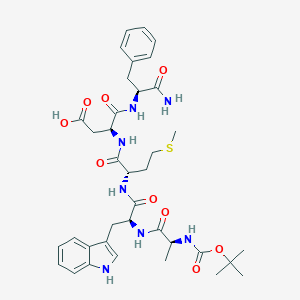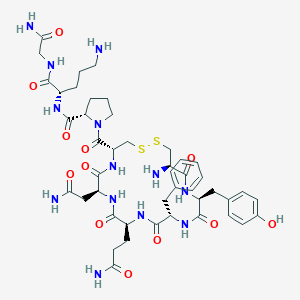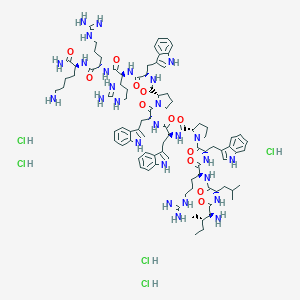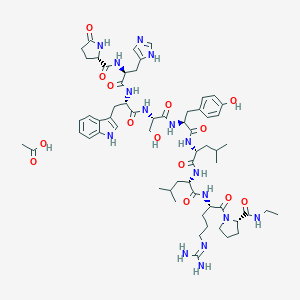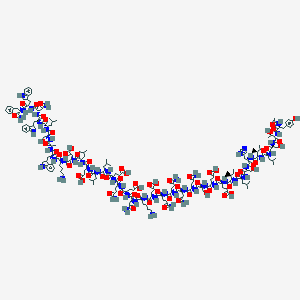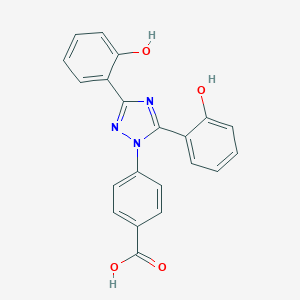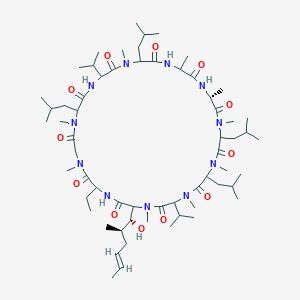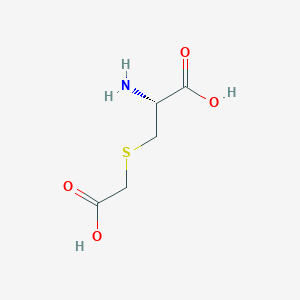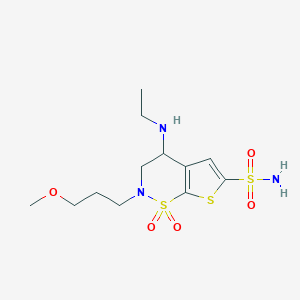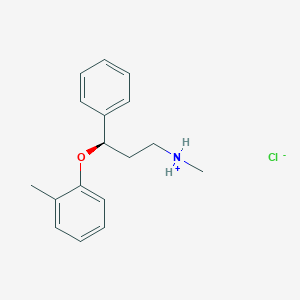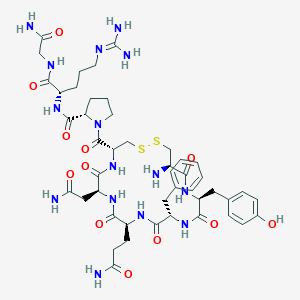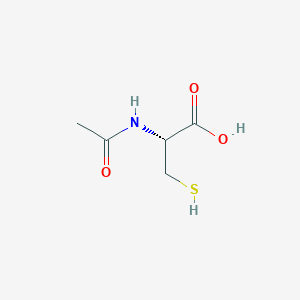
阿德福韦酯
描述
阿德福韦酯是一种口服的无环核苷酸类似物逆转录酶抑制剂,主要用于治疗慢性乙型肝炎。它是阿德福韦的二酯前药,这意味着它在体内被转化为活性药物阿德福韦。 阿德福韦酯以其抑制乙型肝炎病毒复制的有效性而闻名,其通过阻断逆转录酶发挥作用 .
科学研究应用
阿德福韦酯在科学研究中有着广泛的应用:
化学: 它用于与核苷酸类似物及其与酶的相互作用相关的研究。
生物学: 研究其对病毒复制的影响及其在治疗其他病毒感染中的潜在应用。
医学: 主要用于治疗慢性乙型肝炎,并正在进行研究其对其他病毒的疗效。
工业: 用于开发抗病毒药物和制剂 .
作用机制
阿德福韦酯通过抑制乙型肝炎病毒的逆转录酶发挥作用。这种酶对于病毒 DNA 的复制至关重要。通过阻断这种酶,阿德福韦酯有效地减少了病毒复制并帮助控制感染。 该化合物在体内转化为阿德福韦,然后与天然底物竞争,以整合到病毒 DNA 中,导致链终止 .
类似化合物:
拉米夫定: 另一种用于治疗乙型肝炎的核苷酸类似物,但耐药率较高。
恩替卡韦: 比阿德福韦酯更有效的抗病毒药物,其耐药率更低。
替诺福韦: 结构和功能类似,但药代动力学性质不同。
独特性: 阿德福韦酯在疗效和耐药谱方面独树一帜。 虽然它可能不如一些新型抗病毒药物有效,但它为对其他治疗方法耐药的患者提供了宝贵的选择 .
生化分析
Biochemical Properties
Adefovir dipivoxil is a prodrug of adefovir . Adefovir is an acyclic nucleotide analog of adenosine monophosphate, which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases . This active metabolite inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .
Cellular Effects
Adefovir dipivoxil has shown efficacy in noncomparative trials in patients with decompensated liver disease, patients co-infected with HIV, and patients pre- or post-liver transplantation . It has been found that most patients with osteomalacia, a condition caused by Adefovir dipivoxil, had hypophosphatemia, high serum alkaline phosphatase levels, hypouricemia, nondiabetic glycosuria, proteinuria .
Molecular Mechanism
Adefovir dipivoxil works by blocking reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body . It inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA .
Temporal Effects in Laboratory Settings
Adefovir dipivoxil 10 mg/day significantly improved histological, biochemical, and virological outcomes in hepatitis B e antigen (HBeAg)-positive and -negative patients, and serological outcomes in HBeAg-positive patients . Within 96 weeks of treatment with adefovir dipivoxil, a resistance-conferring mutation emerged in viral isolates from 1.6% of patients .
Dosage Effects in Animal Models
In animal reproduction studies with oral Adefovir dipivoxil, no adverse developmental effects were observed at exposures (Cmax) 23 times higher in rats and 40 times higher in rabbits than those at the recommended human dose .
Transport and Distribution
Adefovir dipivoxil is regarded as a stable protected mono-phosphate nucleoside prodrug that can efficiently cross the biological barrier and reach the targeted cell . It is fabricated by replacing the ribose phosphate group of adefovir by the isopolar phosphonomethyl ether functionality .
Subcellular Localization
Given its mechanism of action, it can be inferred that it must reach the site of HBV DNA polymerase (reverse transcriptase), an enzyme crucial for the HBV to reproduce in the body .
准备方法
合成路线及反应条件: 阿德福韦酯的合成涉及多个步骤。一种常用的方法包括氯甲基新戊酸酯与阿德福韦的反应。 该过程涉及几个纯化步骤,包括使用乙酸乙酯和叔丁基甲醚来获得最终产物 .
工业生产方法: 在工业环境中,阿德福韦酯的生产通常涉及大规模结晶技术,以增强化合物的溶解度和稳定性。 例如,阿德福韦酯-糖精共晶的形成已被证明可以显著改善其理化性质 .
化学反应分析
反应类型: 阿德福韦酯会经历各种化学反应,包括水解,水解将它转化为活性药物阿德福韦。它还可以在特定条件下参与氧化和还原反应。
常见试剂和条件:
水解: 酸性或碱性条件可以促进阿德福韦酯水解为阿德福韦。
氧化和还原: 这些反应通常需要特定的催化剂和受控的环境。
形成的主要产物: 阿德福韦酯水解形成的主要产物是阿德福韦,它是活性抗病毒剂 .
相似化合物的比较
Lamivudine: Another nucleotide analog used to treat hepatitis B, but with a higher rate of resistance development.
Entecavir: A more potent antiviral with a lower resistance rate compared to adefovir dipivoxil.
Tenofovir: Similar in structure and function but with different pharmacokinetic properties.
Uniqueness: Adefovir dipivoxil is unique in its balance of efficacy and resistance profile. While it may not be as potent as some newer antivirals, it offers a valuable option for patients with resistance to other treatments .
属性
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZSCQDILHKSGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N5O8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046487 | |
| Record name | Adefovir dipivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Adefovir Dipivoxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.33e-01 g/L | |
| Record name | Adefovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adefovir Dipivoxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively. | |
| Record name | Adefovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
142340-99-6 | |
| Record name | Adefovir dipivoxil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142340-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adefovir dipivoxil [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142340996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adefovir dipivoxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00718 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adefovir dipivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanoic acid, 2,2-dimethyl-, 1,1'-[[[[2-(6-amino-9H-purin-9-ethoxy]methyl]phosphinylidene]bis(oxymethylene)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADEFOVIR DIPIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q8Z01514 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Adefovir Dipivoxil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014856 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does adefovir dipivoxil exert its antiviral activity against hepatitis B virus (HBV)?
A1: Adefovir dipivoxil itself is a prodrug, meaning it is inactive until metabolized within the body. Once converted to its active form, adefovir, it acts as a potent inhibitor of HBV polymerase, the enzyme responsible for replicating the virus's DNA. [, , ] This inhibition effectively blocks viral replication, leading to a decrease in viral load and potentially improving liver function. [, ]
Q2: What is the molecular formula and weight of adefovir dipivoxil?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do describe adefovir dipivoxil as the bis(pivaloyloxymethyl) ester prodrug of adefovir, also known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). [] This information can be used to deduce the full structure and calculate the molecular weight.
Q3: Are there any specific spectroscopic techniques mentioned for characterizing adefovir dipivoxil?
A3: Yes, researchers used various analytical methods, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection [], micellar electrokinetic chromatography [], and X-ray powder diffraction, to analyze adefovir dipivoxil and its degradation products. [, ]
Q4: What factors influence the stability of adefovir dipivoxil in solid formulations?
A4: Research indicates that incorporating hydrophilic polymers like hydroxyl methyl cellulose, polyvinyl pyrrolidone, and sugar alcohols like lactose or mannitol into solid dispersions of adefovir dipivoxil can improve its stability. [, ] These excipients help maintain the drug in its amorphous form, which generally exhibits enhanced dissolution rates.
Q5: How effective is adefovir dipivoxil in treating chronic hepatitis B compared to other treatments like lamivudine?
A5: Adefovir dipivoxil demonstrated significant antiviral activity against HBV, leading to improvements in liver histology, virologic markers, and biochemical parameters in both HBeAg-positive and -negative chronic hepatitis B patients. [, ] Notably, adefovir dipivoxil maintained efficacy in cases where lamivudine resistance emerged, highlighting its value as a potential alternative or salvage therapy. [, , , ]
Q6: What is the primary mechanism of resistance to adefovir dipivoxil?
A6: Prolonged adefovir dipivoxil therapy can lead to the selection of specific mutations in the HBV polymerase gene, such as rtN236T and rtA181V, which confer resistance by reducing the drug's binding affinity to the enzyme. [, , ]
Q7: How does the oral bioavailability of adefovir dipivoxil compare between different formulations?
A7: Research in beagle dogs demonstrated that the oral bioavailability of adefovir, the active metabolite of adefovir dipivoxil, remained consistent across various formulations, including tablets and suspensions. [] This suggests that factors beyond formulation, such as absorption and metabolic conversion, might play more significant roles in determining its bioavailability.
Q8: Are there any clinically significant drug interactions associated with adefovir dipivoxil?
A8: While the provided research primarily focused on its efficacy and resistance profiles, it is crucial to consult comprehensive drug information resources to understand potential drug interactions associated with adefovir dipivoxil.
Q9: What are the potential long-term effects of adefovir dipivoxil?
A9: Long-term adefovir dipivoxil therapy, especially at higher doses, has been associated with renal complications, including hypophosphatemic osteomalacia and Fanconi syndrome. [, , ] Regular monitoring of renal function is crucial in mitigating these risks.
Q10: Have any specific drug delivery strategies been explored to enhance the therapeutic efficacy of adefovir dipivoxil?
A10: Researchers have explored the use of self-emulsifying drug delivery systems for adefovir dipivoxil, aiming to improve its oral bioavailability. [] These systems work by encapsulating the drug in nano-sized droplets, potentially facilitating better absorption in the gastrointestinal tract.
Q11: What analytical techniques are employed to monitor the quality of adefovir dipivoxil during manufacturing?
A11: Pharmaceutical companies employ various analytical methods, including HPLC [, , ] and micellar electrokinetic chromatography [] to ensure the quality and purity of adefovir dipivoxil during manufacturing. These techniques help detect and quantify impurities, ensuring the drug's safety and efficacy.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


